(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C9H10BFO4 and a molecular weight of 211.98 g/mol . This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: This compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride and potassium tert-butoxide are often employed.
Major Products:
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: Various substituted boronic acids.
Scientific Research Applications
Chemistry: In chemistry, (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds . These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: This compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer . Its ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid involves its ability to form covalent bonds with hydroxyl and amino groups in biomolecules . This interaction can inhibit the activity of enzymes and other proteins, making it useful in drug development . The compound targets specific molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid offers unique reactivity due to the presence of both fluorine and methoxy groups . These functional groups enhance its ability to participate in a wider range of chemical reactions and improve its stability under various conditions .
Properties
IUPAC Name |
[3-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-15-9(12)4-6-2-3-7(10(13)14)5-8(6)11/h2-3,5,13-14H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXEMAZEQSXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(=O)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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